2-Hydroxy-6-(trifluoromethyl)nicotinamide 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 116548-03-9
VCID: VC20881368
InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14)
SMILES: C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

2-Hydroxy-6-(trifluoromethyl)nicotinamide

CAS No.: 116548-03-9

Cat. No.: VC20881368

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-(trifluoromethyl)nicotinamide - 116548-03-9

Specification

CAS No. 116548-03-9
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14)
Standard InChI Key BZMWJLRKOIRLSU-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N
Canonical SMILES C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N

Introduction

Chemical Identity and Classification

Basic Identification Parameters

Common Synonyms
2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
3-Pyridinecarboxamide, 1,2-dihydro-2-oxo-6-(trifluoromethyl)-
BUTTPARK 147\16-48

These alternative names reflect different ways of describing the same molecular structure, with some emphasizing the pyridine backbone (pyridine-3-carboxamide) while others focus on the tautomeric form (2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide) . The variety of naming conventions highlights the compound's structural complexity and the different perspectives from which it can be chemically described.

Physical and Chemical Properties

Key Physical Properties

2-Hydroxy-6-(trifluoromethyl)nicotinamide exhibits specific physical properties that are essential for understanding its behavior in various applications and environments. The following table summarizes the key physical characteristics:

PropertyValueSource/Note
Melting Point220°CExperimental
Boiling Point396.2±42.0°CPredicted
369.7±42.0°C at 760 mmHgPredicted
Density1.549±0.06 g/cm³Predicted
1.5±0.1 g/cm³Predicted
Flash Point177.4±27.9°CPredicted
Recommended Storage Temperature2-8°C

The compound's relatively high melting point of 220°C indicates strong intermolecular forces within its crystal structure, likely due to hydrogen bonding involving the hydroxyl and amide groups . The predicted boiling point values from different sources show some variation, which is common for computational predictions of high-boiling compounds.

Chemical Properties and Molecular Characteristics

The chemical behavior of 2-Hydroxy-6-(trifluoromethyl)nicotinamide is determined by its molecular structure and the properties of its functional groups. Several important chemical parameters have been documented:

ParameterValueSource/Note
pKa6.37±0.10Predicted
LogP2.19
Polar Surface Area (PSA)76.21000
Vapor Pressure0.0±0.9 mmHg at 25°CPredicted
Index of Refraction1.514Predicted

The predicted pKa value of 6.37±0.10 suggests that the compound has moderate acidity, likely from the hydroxyl group at position 2 . This property influences its potential interactions with biological systems and its behavior in different pH environments. The LogP value of 2.19 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balance is crucial for understanding how the compound might distribute in biological systems or organic solvents.

The polar surface area of approximately 76.21 reflects the contribution of oxygen and nitrogen atoms to the molecule's polarity, which affects its ability to permeate cell membranes and interact with biological targets . These chemical characteristics collectively provide insights into how the compound might behave in different chemical and biological contexts.

CategoryDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Hazard CodesXi (Irritant), T
Risk Statements36/37/38-25
Safety Statements26-36/37/39-45
Hazard NoteIrritant

The GHS07 symbol and "Warning" signal word indicate moderate hazards associated with this compound . The hazard statements (H315-H319-H335) suggest that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The classification as both an irritant (Xi) and toxic (T) compound necessitates appropriate safety measures during handling and storage.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
TRCH9535032-hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide500mg$95Dec 2021
Matrix Scientific0068222-Hydroxy-6-(trifluoromethyl)nicotinamide1g$103Dec 2021
AK Scientific2708AA2-Hydroxy-6-(trifluoromethyl)nicotinamide1g$113Dec 2021
Matrix Scientific1529922-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide 95%1g$130Dec 2021
Matrix Scientific1529922-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide 95%5g$302Dec 2021

This pricing information, though from 2021, provides a baseline understanding of the compound's commercial value . The availability from multiple suppliers suggests that the compound has established applications in research or industry. The standard purity appears to be around 95%, as indicated by Matrix Scientific's product description .

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